molecular formula C34H30N2 B12541777 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene CAS No. 796087-99-5

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene

Cat. No.: B12541777
CAS No.: 796087-99-5
M. Wt: 466.6 g/mol
InChI Key: GHWRVCGJYFVNSH-UHFFFAOYSA-N
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Description

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two quinoline groups attached to a naphthalene core. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

The synthesis of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene typically involves a multi-step process. One common method is the bis-Suzuki coupling reaction, which starts with 1,8-dibromonaphthalene as the precursor. This reaction involves the use of palladium catalysts and N-heterocyclic benzhydrylamine ligands to facilitate the coupling of the quinoline groups to the naphthalene core . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and require an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .

Mechanism of Action

The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.

Comparison with Similar Compounds

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene can be compared to other naphthalene derivatives such as 1,8-Bis(dimethylamino)naphthalene and 1,8-naphthalimide derivatives. While these compounds share a similar naphthalene core, their functional groups and resulting properties differ significantly. For example, 1,8-Bis(dimethylamino)naphthalene is known for its high basicity and is used as a non-nucleophilic base in organic synthesis . On the other hand, 1,8-naphthalimide derivatives are widely used in the development of fluorescent materials for OLEDs . The unique combination of quinoline groups in this compound provides distinct photophysical and biological properties that set it apart from these similar compounds.

Properties

CAS No.

796087-99-5

Molecular Formula

C34H30N2

Molecular Weight

466.6 g/mol

IUPAC Name

2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline

InChI

InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3

InChI Key

GHWRVCGJYFVNSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C

Origin of Product

United States

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